![molecular formula C23H18N2O4 B2919862 N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide CAS No. 923256-63-7](/img/structure/B2919862.png)
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide, also known as EN-7, is a synthetic compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide exerts its therapeutic effects through various mechanisms of action, including the inhibition of key signaling pathways involved in cancer and inflammation, the modulation of cellular redox balance, and the activation of neuroprotective pathways. N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are involved in cancer and inflammation, respectively. N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide also increases the activity of antioxidant enzymes and reduces oxidative stress, which is implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been found to inhibit the activity of key enzymes involved in cancer cell proliferation and migration, such as matrix metalloproteinases and urokinase plasminogen activator. In inflammation research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In neurodegenerative disease research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, and reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, there are also some limitations to its use, such as its limited solubility in aqueous solutions and its potential instability under certain conditions.
Orientations Futures
There are several future directions for research on N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Further studies are also needed to elucidate the precise mechanisms of action of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide and to optimize its pharmacological properties, such as solubility and stability. Additionally, the development of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide analogs with improved efficacy and selectivity may also be a promising avenue for future research.
Méthodes De Synthèse
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of a base to form a diethyl ester. The diethyl ester is then treated with hydrazine hydrate to form a hydrazone intermediate, which is further reacted with 2-aminonicotinamide to yield N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide.
Applications De Recherche Scientifique
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In inflammation research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been demonstrated to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neurodegenerative disease research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been found to protect against neuronal cell death and improve cognitive function.
Propriétés
IUPAC Name |
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-20-8-4-3-7-18(20)22-13-19(26)17-10-9-16(12-21(17)29-22)25-23(27)15-6-5-11-24-14-15/h3-14H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAXLKNDINCETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.